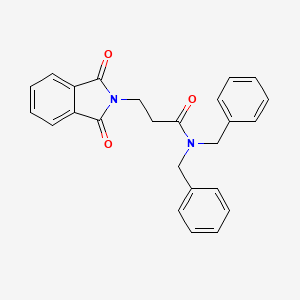![molecular formula C21H23N5O4S B11608050 N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11608050.png)
N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a carbamoyl group, and a pyridine carboxamide group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically includes the formation of the imidazolidinone ring, followed by the introduction of the ethoxyphenyl and carbamoyl groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
Indole derivatives: Known for their diverse biological activities.
Thiophene derivatives: Used in medicinal chemistry and material science.
Boron reagents: Applied in Suzuki–Miyaura coupling reactions. The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O4S/c1-3-25-20(29)17(13-18(27)23-15-5-7-16(8-6-15)30-4-2)26(21(25)31)24-19(28)14-9-11-22-12-10-14/h5-12,17H,3-4,13H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
KUYMNIDHISUDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=NC=C2)CC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607967.png)
![1-[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11607979.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11607985.png)
![2-ethoxyethyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11607989.png)
![7-cyclohexyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607992.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607995.png)
![[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11607996.png)
![Methyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11608004.png)
![(3aS,4R,9bR)-8-iodo-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11608012.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B11608013.png)
![(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608015.png)
![1-[2-(4-bromophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11608029.png)


